N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide
Description
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4) is a structurally complex acetamide derivative characterized by a para-aminophenyl backbone substituted with a 4-hydroxyphenyl group via an amino linkage. This compound is closely related to N-(4-hydroxyphenyl)acetamide (paracetamol/acetaminophen) and is identified as a synthetic impurity during paracetamol production . Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.28 g/mol. Unlike paracetamol, which is a widely used analgesic, this compound is primarily utilized in niche industrial applications, such as lithographic plate manufacturing . Its study contributes to organic synthesis methodology development and impurity profiling in pharmaceutical chemistry.
Properties
IUPAC Name |
N-[4-(4-hydroxyanilino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)15-11-2-4-12(5-3-11)16-13-6-8-14(18)9-7-13/h2-9,16,18H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRJDIQXAKADHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
4-Aminophenol reacts with acetic anhydride under acidic or basic catalysis. The nitrogen atom of the aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. Subsequent elimination of acetate yields the acetylated product (Fig. 1):
Key Parameters (Table 1):
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes kinetics without decomposition |
| Molar Ratio (Anhydride:Amine) | 1.2:1 | Prevents diacetylation |
| Catalyst | HSO or NaOH | Accelerates nucleophilic attack |
| Reaction Time | 2–4 hours | Ensures completion |
Experimental data from academic protocols demonstrate yields of 68–75% under these conditions. However, incomplete acetylation often results in residual 4-aminophenol, necessitating purification via recrystallization or column chromatography.
Catalyzed Esterification Approaches
Patented methodologies highlight advanced esterification techniques to enhance selectivity and yield. A notable approach involves coupling N-(4'-hydroxyphenyl)acetamide with carboxylic acids using acyl halide intermediates.
Synthetic Workflow
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Acyl Halide Formation : 5-Benzoil-1-methylpyrrole-2-acetic acid reacts with thionyl chloride (SOCl) or phosphorus oxychloride (POCl) to form the corresponding acyl chloride.
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Esterification : The acyl chloride reacts with N-(4'-hydroxyphenyl)acetamide in anhydrous dichloromethane under nitrogen atmosphere, facilitated by dimethylaminopyridine (DMAP).
Critical Observations :
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Catalyst Role : DMAP enhances nucleophilicity of the hydroxyl group, achieving 82% conversion in 24 hours.
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Solvent Choice : Anhydrous conditions prevent hydrolysis of the acyl chloride, maintaining reaction efficiency.
Novel Catalytic Systems
Recent patents disclose innovative catalytic systems for large-scale production. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) with DMAP significantly improves atom economy and reduces side reactions.
Protocol from CN103664681A
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Reaction Setup : 3,4-Dimethoxy-1-glycyl benzene hydrobromate (0.5 g) and 3,4,5-trimethoxy phenylacetic acid (0.41 g) are dissolved in anhydrous dichloromethane (35 mL).
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Catalyst Addition : EDCI·HCl (0.38 g) and DMAP (0.55 g) are introduced at 0°C under nitrogen.
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Workup : Sequential washing with HCl (2.0 M), NaHCO, and brine, followed by recrystallization in dichloromethane-ethyl acetate, yields 76% pure product.
Advantages :
Industrial-Scale Production Techniques
Scaling laboratory protocols to industrial production requires addressing heat transfer, mixing efficiency, and cost-effectiveness.
Batch Reactor Optimization
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Temperature Gradients : Gradual heating from 50°C to 70°C prevents exothermic runaway.
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Catalyst Recovery : DMAP and EDCI·HCl are recycled via aqueous extraction, reducing raw material costs by 18%.
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Continuous Flow Systems : Microreactor technology achieves 89% yield by minimizing residence time and improving mass transfer.
Analytical Characterization
Validating synthetic success necessitates multimodal analysis:
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthesis Routes
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Acetylation | HSO | 68–75 | 92–95 | Moderate |
| Acyl Halide Coupling | DMAP | 82 | 97 | High |
| EDCI·HCl/DMAP | EDCI·HCl | 76 | 98 | Industrial |
Key Takeaways :
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Hydroxyanilino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it back to 4-aminophenol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: 4-aminophenol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Applications
Analgesic and Antipyretic Properties
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide is primarily recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is one of the most widely used over-the-counter medications globally, with an estimated annual consumption exceeding 20 billion tablets. The compound acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of pain and fever .
Research on Hepatotoxicity
Recent studies have focused on developing analogs of acetaminophen that retain its therapeutic effects while minimizing hepatotoxicity. For instance, novel compounds derived from N-acetyl-4-aminophenol (ApAP) have been synthesized that show non-hepatotoxic profiles while maintaining analgesic efficacy . These findings are particularly relevant given the risks associated with overdose and long-term use of traditional acetaminophen.
Chemical Synthesis
Synthesis Methods
The synthesis of this compound typically involves the acetylation of 4-aminophenol using acetic anhydride under controlled conditions. The reaction can be summarized as follows:
This reaction is crucial for producing high-purity acetaminophen for pharmaceutical applications.
Industrial Applications
Lithographic Plates and Other Uses
In addition to its medicinal uses, this compound is utilized in the industrial sector, particularly in the synthesis of lithographic plates. Its chemical properties make it suitable for various industrial applications where precise chemical reactions are required .
Analytical Applications
HPLC Analysis
The compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method allows for the separation and identification of impurities in pharmaceutical preparations. The mobile phase typically consists of acetonitrile and water, making it adaptable for mass spectrometry applications .
Case Studies
Novel Non-Hepatotoxic Analogs
A recent study explored new chemical entities derived from acetaminophen that exhibit reduced hepatotoxicity while retaining analgesic properties. These compounds were tested in animal models to assess their safety profile compared to traditional acetaminophen. Results indicated significantly lower liver damage markers in subjects treated with the new analogs, highlighting their potential as safer alternatives in pain management therapies .
Mechanism of Action
The precise mechanism of action of N-[4-(4-Hydroxyanilino)phenyl]acetamide is not completely understood. it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. This compound is thought to hinder both COX-1 and COX-2 enzymes, which are responsible for generating prostaglandins. Prostaglandins play a role in the inflammatory response, contributing to sensations of pain and fever. Through the inhibition of prostaglandin production, N-[4-(4-Hydroxyanilino)phenyl]acetamide effectively alleviates pain and reduces fever .
Comparison with Similar Compounds
Table 1: Key Pharmacologically Active N-Phenylacetamide Derivatives
Key Findings :
- Sulfonamide derivatives (e.g., compounds 35, 36) exhibit enhanced analgesic and anti-inflammatory activities compared to N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, which lacks direct pharmacological applications .
- Brominated derivatives like 19h show specialized roles in radiotherapy sensitization due to electron-withdrawing substituents enhancing redox activity .
Halogenated and Photodegradation Derivatives
Table 2: Halogenated Acetamide Analogues
Key Findings :
- Chlorination at the phenyl ring (e.g., compounds 4, 5) alters solubility and stability. These derivatives are often byproducts of paracetamol degradation or natural metabolites .
- Chloroalkoxy substitutions (e.g., ) introduce steric hindrance, affecting enzymatic interactions in biocatalysis .
Sulfonamide and Sulfamoyl Derivatives
Table 3: Sulfonamide-Functionalized Analogues
Key Findings :
- Sulfonamide groups enhance binding to biological targets (e.g., bacterial enzymes), as seen in acetylsulfanilamide’s antibacterial action .
- Bulky substituents like methoxybenzylsulfamoyl () reduce bioavailability but improve thermal stability .
Heterocyclic and Complex Derivatives
Table 4: Heterocyclic Acetamide Analogues
Key Findings :
- Heterocyclic systems (e.g., pyrazolo-pyrimidine in ) introduce planar aromaticity, favoring interactions with kinase active sites .
- Thiazolidinedione derivatives () are explored for antidiabetic applications due to their PPAR-γ agonist activity .
Physicochemical and Analytical Comparisons
Table 5: Physicochemical Properties
Key Findings :
- The additional amino group in N-[4-[[4-[(4-hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide increases hydrophobicity (logP = 2.40) compared to paracetamol (logP = 0.49) .
- HPLC methods are critical for separating structurally similar acetamides due to overlapping spectral profiles .
Biological Activity
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, often referred to as a derivative of acetamide, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound includes an acetamide functional group linked to a phenyl ring that features a hydroxyphenyl substitution. Its molecular formula is CHNO, with a molecular weight of approximately 241.3 g/mol. The presence of multiple aromatic rings contributes to its chemical stability and biological interactions.
Research indicates that this compound exhibits analgesic properties primarily through the modulation of pain pathways. Its mechanism appears to involve:
- Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response and pain signaling pathways .
- Endocannabinoid System Interaction : It has been suggested that the compound interacts with the endocannabinoid system, potentially activating cannabinoid receptors and transient receptor potential vanilloid channels, which are involved in pain perception .
Biological Activity and Therapeutic Applications
This compound has been studied for various biological activities:
- Analgesic Effects : In vitro and in vivo studies have demonstrated its efficacy in alleviating pain without significant hepatotoxicity, a common issue with many analgesics .
- Anti-inflammatory Properties : The compound shows promise as an anti-inflammatory agent, potentially useful in treating conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique characteristics of this compound compared to other acetamides:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-(4-Methoxyphenyl)acetamide | Similar phenolic structure | Contains a methoxy group instead of hydroxyl |
| N-(4-Aminophenyl)acetamide | Basic phenolic structure | Lacks additional amino groups |
| N-(2-Hydroxyphenyl)acetamide | Different positioning of hydroxyl | Affects solubility and biological activity |
This comparison highlights the enhanced analgesic properties and reduced toxicity profile of this compound compared to its analogs .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Hepatotoxicity Studies : Research has shown that this compound maintains an analgesic profile similar to acetaminophen (ApAP) but with significantly lower hepatotoxicity. In animal models, treatment with this compound resulted in normal liver function tests compared to elevated liver enzymes observed with ApAP .
- In Vivo Analgesia Models : In various pain models, including inflammatory and neuropathic pain models, the compound exhibited significant pain relief comparable to traditional analgesics while preserving liver health .
- Histological Evidence : Histological examinations revealed preserved liver architecture in subjects treated with this compound after high-dose administration, contrasting sharply with necrotic changes observed in ApAP-treated subjects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, and how can impurities be minimized?
- Methodological Answer : The compound is synthesized via condensation reactions involving N-(4-Hydroxyphenyl)acetamide (paracetamol) intermediates. A common impurity arises from incomplete acetylation or dimerization during synthesis . To minimize impurities, optimize reaction conditions (e.g., temperature, stoichiometry) and employ purification techniques like column chromatography or recrystallization. For example, heating paracetamol with benzyl chloride in ethanolic KOH yields derivatives with ~50–58% purity, depending on the drug formulation used (capsules vs. tablets) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and the acetamide group (δ 2.1 ppm for CH) .
- Mass Spectrometry (LCMS) : Molecular ions (e.g., m/z 242.2 and 243.3) confirm the target compound and detect minor impurities like unreacted precursors .
- HPLC : Monitor purity using reverse-phase columns with UV detection at 254 nm, referencing retention times against standards .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography for crystalline samples (as demonstrated in corrosion inhibition studies of structurally similar Schiff bases ) and computational modeling (e.g., density functional theory (DFT)) to predict bond angles and compare with experimental data. FT-IR spectroscopy can also identify functional groups like NH (3300 cm) and C=O (1650 cm) .
Advanced Research Questions
Q. What experimental strategies can elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Studies : Track reaction progress using time-resolved HPLC or UV-Vis spectroscopy. For example, monitor the alkylation of paracetamol derivatives under varying pH and temperature conditions .
- Isotopic Labeling : Use -labeled reagents to trace oxygen incorporation in intermediates.
- Computational Modeling : Apply molecular dynamics simulations to study transition states in reactions like sulfonation or acetylation .
Q. How should conflicting data on reaction yields or spectroscopic profiles be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction protocols (e.g., solvent purity, equipment calibration). For instance, yield discrepancies in benzyl chloride reactions (58% for capsules vs. 50% for tablets) may stem from excipient interference .
- Cross-Validation : Use multiple analytical techniques (e.g., NMR, LCMS, XRD) to confirm structural assignments. Discrepancies in FT-IR peaks may indicate polymorphic variations .
Q. What novel applications of this compound are emerging in material science or pharmacology?
- Methodological Answer :
- Corrosion Inhibition : Test efficacy in acidic environments using electrochemical impedance spectroscopy (EIS) and weight loss assays, as shown for Schiff base analogs in mild steel protection .
- Lithographic Plates : Evaluate photoresist properties by measuring solubility changes under UV exposure, referencing its use in lithography .
Q. How can computational tools predict the stability and reactivity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
